(R)-3-hydroxybutyl 4-methylbenzenesulfonate
Description
Contextual Significance of Chiral Building Blocks in Contemporary Organic Synthesis
In the realm of organic synthesis, chiral building blocks are indispensable components for creating complex, stereochemically defined molecules. nbinno.com These blocks are organic molecules that possess one or more stereocenters, making them essential precursors in the asymmetric synthesis of high-value compounds like pharmaceuticals and natural products. ambeed.com The ability to control the three-dimensional arrangement of atoms is critical because the biological activity of a molecule is often dependent on its specific stereochemistry; a drug's interaction with its biological target requires a strict match of chirality.
The pharmaceutical industry, in its quest for more effective drugs, has an increasing demand for enantiomerically pure intermediates. nih.gov While methods like the resolution of racemates and using the "chiral pool" of naturally occurring molecules are traditional sources, the development of catalytic asymmetric reactions provides powerful routes to novel chiral building blocks from non-chiral starting materials. nih.govwiley-vch.de These building blocks, including chiral alcohols, amines, and carboxylic acids, are foundational to modern drug discovery and development. nih.gov
Overview of (R)-3-hydroxybutyl 4-methylbenzenesulfonate (B104242) as a Key Enantiopure Intermediate
(R)-3-hydroxybutyl 4-methylbenzenesulfonate is a prime example of a key enantiopure intermediate. Its chemical structure contains a defined stereocenter and reactive functional groups that make it a versatile precursor for the synthesis of more complex chiral molecules. Specifically, it is utilized in the preparation of (R)-3-hydroxybutyryl-(R)-3-hydroxybutyl ester. google.comgoogle.com This latter compound is recognized as an effective oral precursor to the ketone body (R)-3-hydroxybutyric acid, which has therapeutic and performance-enhancing potential. mdpi.comncats.io
The synthesis of this compound itself starts from (R)-1,3-butanediol, which is reacted with p-toluenesulfonyl chloride in the presence of a base. google.com The resulting tosylate group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. For instance, it can be reacted with sodium (R)-3-hydroxybutyrate to form the desired ketone body ester. google.comgoogle.com
Below is a data table summarizing a representative synthesis for the preparation of the title compound.
| Reactants | Solvent | Base | Molar Ratio (Base:(R)-1,3-butanediol) | Molar Ratio (p-toluenesulfonyl chloride:(R)-1,3-butanediol) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| (R)-1,3-butanediol, p-toluenesulfonyl chloride | Toluene | Triethylamine (B128534) | 1.2 | 1.1 | 0-5 | 14-18 | 88.0 | 95 |
This data is derived from a patent describing the synthesis of this compound. google.com
Scope and Objectives of Academic Research Pertaining to the Compound
The primary objective of research involving this compound is the development of efficient, scalable, and economically viable methods for the industrial production of its downstream products, particularly (R)-3-hydroxybutyryl-(R)-3-hydroxybutyl ester. google.comgoogle.com Research focuses on optimizing reaction conditions to achieve high yields and purity while ensuring the process is straightforward and convenient for large-scale manufacturing. google.com
The broader scope extends to the synthesis of various ketone body precursors, which are investigated for their potential to induce a state of mild ketosis. mdpi.comnih.gov This metabolic state is believed to be beneficial for muscle and brain function and is explored for treating a range of conditions, including neurodegenerative diseases. mdpi.comncats.io Therefore, the research on this compound is fundamentally driven by the therapeutic potential of the final products derived from it. The goal is to provide a reliable synthetic route to a key chiral precursor, thereby enabling the production and further clinical investigation of these promising ketone body esters. google.comgoogle.com
Structure
3D Structure
Properties
IUPAC Name |
[(3R)-3-hydroxybutyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S/c1-9-3-5-11(6-4-9)16(13,14)15-8-7-10(2)12/h3-6,10,12H,7-8H2,1-2H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELSCPRKLIJMBU-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC[C@@H](C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for R 3 Hydroxybutyl 4 Methylbenzenesulfonate
Chemo-Selective Preparation Strategies
Chemo-selective strategies are paramount in the synthesis of (R)-3-hydroxybutyl 4-methylbenzenesulfonate (B104242) to preferentially functionalize one hydroxyl group in the presence of another. The key approaches involve the direct, regioselective tosylation of (R)-1,3-butanediol and the synthesis from established chiral precursors.
Tosylation of (R)-1,3-Butanediol
A primary and direct route to (R)-3-hydroxybutyl 4-methylbenzenesulfonate is the mono-tosylation of (R)-1,3-butanediol. This process involves reacting the diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The major challenge in this synthesis is achieving regioselectivity, as the diol contains both a primary and a secondary hydroxyl group. Preferential reaction at the less sterically hindered primary hydroxyl group is desired to yield the target compound.
The efficiency and yield of the tosylation of (R)-1,3-butanediol are highly dependent on the reaction conditions. Key parameters that are optimized include the choice of solvent, base, temperature, and the molar ratio of reactants. google.comgoogle.com Dichloromethane (B109758) is often used as a solvent. A base, such as triethylamine (B128534), is required to neutralize the HCl byproduct of the reaction. google.com The reaction is typically carried out at a low temperature (0-5 °C) to control the reaction rate and improve selectivity. google.comgoogle.com
One documented optimization study involved varying the molar ratios of the base and p-toluenesulfonyl chloride relative to (R)-1,3-butanediol. google.comgoogle.com For instance, (R)-1,3-butanediol was reacted with p-toluenesulfonyl chloride in dichloromethane with triethylamine as the base. google.com The mixture was cooled to 0-5 °C before the dropwise addition of the tosyl chloride solution, and the reaction was allowed to proceed for 14 to 18 hours. google.com This procedure resulted in a yield of 88.0% with a purity of 95%. google.com
Table 1: Optimization of Reaction Conditions for the Tosylation of (R)-1,3-Butanediol google.comgoogle.com
| Entry | Molar Ratio (Base:(III)) M1 | Molar Ratio (TsCl:(III)) M2 | Solvent | Yield (%) |
| 1 | 2.0 | 1.0 | Dichloromethane | 88.0 |
| 2 | 1.5 | 1.0 | Dichloromethane | 75.0 |
| 3 | 2.0 | 1.2 | Dichloromethane | 85.0 |
| 4 | 2.0 | 1.0 | Toluene | 82.0 |
| 5 | 2.0 | 1.0 | Ethyl Acetate (B1210297) | - (Miscellaneous reaction) |
General principles for optimizing tosylation reactions suggest that using a slight excess of the tosylating agent and a suitable base is crucial. mdpi.com The choice of base can influence the reaction, with common options including pyridine (B92270) or triethylamine. nih.gov
Achieving regioselectivity in the tosylation of diols like (R)-1,3-butanediol is a significant aspect of the synthesis. The primary hydroxyl group is generally more reactive and less sterically hindered than the secondary hydroxyl group, which naturally favors the formation of the desired product, this compound. jchemlett.com
To enhance this inherent selectivity, several techniques can be employed. jchemlett.com These include:
Controlled addition of the limiting reagent: Slowly adding the p-toluenesulfonyl chloride solution to an excess of the diol helps maintain a low concentration of the tosylating agent, favoring mono-functionalization. jchemlett.com
Low-temperature reaction conditions: Conducting the reaction at reduced temperatures, such as in an ice bath, slows down the reaction rate, which can increase selectivity for the more reactive primary hydroxyl group. jchemlett.com
Use of a mild base: A mild base can help control the generation of the more reactive alkoxide anion, further promoting selective monotosylation. jchemlett.com
These strategies are designed to kinetically favor the reaction at the primary position, thereby minimizing the formation of the di-tosylated byproduct and the isomeric product resulting from tosylation at the secondary hydroxyl group. jchemlett.com
Derivation from Chiral Precursors
An alternative to the direct tosylation of (R)-1,3-butanediol is to synthesize the target molecule from other readily available chiral compounds. This approach, known as chiral pool synthesis, leverages the stereochemistry of natural products to build the desired chiral molecule.
A significant chiral precursor for the synthesis of this compound is poly-(R)-3-hydroxybutyrate (PHB). google.comgoogle.com PHB is a biodegradable polymer produced by various microorganisms. nih.gov The synthesis pathway involves the depolymerization of PHB to obtain a chiral (R)-3-hydroxybutyrate ester, which is then reduced to form the key intermediate, (R)-1,3-butanediol. google.comgoogle.com
Transesterification of PHB: Poly-(R)-3-hydroxybutyrate is treated with an alcohol, such as ethanol, in the presence of an acid catalyst (e.g., sulfuric acid) to produce the corresponding ester, ethyl (R)-3-hydroxybutyrate. google.comgoogle.com
Reduction to (R)-1,3-butanediol: A portion of the resulting ethyl (R)-3-hydroxybutyrate is reduced to (R)-1,3-butanediol. google.comgoogle.com This reduction can be achieved using reducing agents like sodium borohydride. google.com
Tosylation: The (R)-1,3-butanediol obtained from the reduction step is then tosylated as described in the previous sections to yield this compound. google.comgoogle.com
This route is advantageous as it starts from a renewable and enantiomerically pure biopolymer. google.com Other biological methods, such as the metabolic engineering of E. coli or the use of whole-cell cascade systems, have also been developed to produce enantiopure (R)-1,3-butanediol from simple sugars or racemic mixtures, providing a sustainable source of this key precursor. researchgate.netnih.govnih.gov
Functional group interconversion is a fundamental strategy in organic synthesis where one functional group is converted into another. In the context of synthesizing this compound, the key final step is the conversion of an alcohol to a tosylate. This is a common transformation where the hydroxyl group of an alcohol reacts with a sulfonyl chloride to form a sulfonate ester. vanderbilt.edu
The hydroxyl group of (R)-1,3-butanediol is converted into a tosylate, which is an excellent leaving group. vanderbilt.edu This transformation is crucial as it activates the position for subsequent nucleophilic substitution reactions. While the primary route involves the direct tosylation of the diol, one could theoretically arrive at (R)-1,3-butanediol from other precursors through various interconversions. For example, a carboxylic acid or ester could be reduced to a primary alcohol, or a ketone could be reduced to a secondary alcohol. These alcohols could then be tosylated. vanderbilt.edu
In a related context, stereochemical inversion of unreacted (S)-enantiomers from enzymatic resolutions can be achieved through tosylation followed by an SN2 reaction. mdpi.comresearchgate.net This demonstrates the role of tosylation as a key step in manipulating chiral centers and maximizing yield in asymmetric synthesis. mdpi.comresearchgate.net
Asymmetric Synthesis Approaches to its Precursors
Chemical synthesis provides robust and scalable methods for producing enantiomerically enriched compounds. For the precursors of this compound, these methods primarily involve the use of chiral catalysts to influence the stereochemical outcome of a reaction or the temporary incorporation of a chiral auxiliary to direct bond formation.
Enantioselective catalysis is a powerful strategy for synthesizing chiral molecules, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. The asymmetric hydrogenation of prochiral ketones is a prominent method for producing chiral alcohols like (R)-1,3-butanediol.
Pioneering work by Noyori and others has demonstrated that ruthenium (II) complexes containing the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are highly effective for the asymmetric hydrogenation of functionalized ketones. harvard.educhem-station.com The synthesis of (R)-1,3-butanediol can be achieved through the enantioselective reduction of precursor molecules such as 4-hydroxy-2-butanone (B42824) (4H2B) or β-keto esters like ethyl acetoacetate (B1235776). proquest.comorgsyn.org In these reactions, the substrate coordinates to the chiral ruthenium complex, and hydrogen is delivered to one face of the carbonyl group, preferentially forming one enantiomer of the alcohol. harvard.edu The choice of the BINAP ligand's chirality ((R)- or (S)-BINAP) dictates the stereochemistry of the resulting product. harvard.edu For instance, the hydrogenation of ethyl acetoacetate using an (R)-BINAP-ruthenium catalyst can produce ethyl (R)-3-hydroxybutyrate, which can then be further reduced to yield (R)-1,3-butanediol. orgsyn.org While highly effective, these chemical routes can be expensive and may yield products with lower optical purity compared to biocatalytic methods. proquest.com
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Ruthenium-phosphine-aminophosphine complexes | 4-hydroxy-2-butanone | (R)-1,3-butanediol | 81.8% | proquest.com |
| (R)-BINAP-Ruthenium | Ethyl acetoacetate | Ethyl (R)-3-hydroxybutanoate | >94% | orgsyn.org |
The use of chiral auxiliaries is a classical and reliable strategy in asymmetric synthesis. wikipedia.org This method involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. scielo.org.mx The steric and electronic properties of the auxiliary then direct subsequent reactions to occur on a specific face of the substrate, leading to the formation of one diastereomer over others. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org
A well-established application of this principle is the Evans aldol (B89426) reaction, which uses chiral oxazolidinone auxiliaries. wikipedia.orgalfa-chemistry.comtcichemicals.com This methodology can be applied to construct the 1,3-diol framework of the precursor to this compound. The process would involve:
Acylating an Evans auxiliary (derived from a chiral amino acid) with a carboxylic acid like propanoic acid.
Generating a stereodefined boron enolate from this N-acyloxazolidinone.
Reacting the enolate with an aldehyde, such as acetaldehyde, in an aldol addition reaction. The bulky substituent on the chiral auxiliary directs the approach of the aldehyde, leading to a highly diastereoselective formation of a β-hydroxycarbonyl adduct. alfa-chemistry.comtcichemicals.com
Finally, the chiral auxiliary is removed through hydrolysis or reduction, and the ketone functional group is reduced to yield the chiral syn-1,3-diol. tcichemicals.com
This approach allows for precise control over both relative and absolute stereochemistry, making it a powerful tool for accessing complex chiral building blocks. alfa-chemistry.com
Biocatalytic Synthesis Routes
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For the synthesis of chiral alcohols like (R)-1,3-butanediol, biocatalytic methods are often preferred due to their high enantioselectivity (often >99% ee), mild reaction conditions, and environmental compatibility. nih.gov
Kinetic resolution is a common biocatalytic strategy for separating a racemic mixture of enantiomers. This process relies on an enzyme that reacts at a significantly different rate with each enantiomer. In the context of producing (R)-1,3-butanediol, a racemic mixture of 1,3-butanediol (B41344) can be resolved. This is achieved by using a microorganism that selectively oxidizes the undesired (S)-enantiomer into a ketone (4-hydroxy-2-butanone), leaving the desired (R)-1,3-butanediol unreacted and in high enantiomeric purity. nih.gov This method is effective but is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemate.
A more efficient approach than kinetic resolution is the asymmetric reduction of a prochiral precursor. Several microbial strains have been identified that can reduce the ketone of 4-hydroxy-2-butanone (4H2B) to the corresponding alcohol with exceptionally high enantioselectivity, yielding (R)-1,3-butanediol. nih.govnih.gov This transformation is catalyzed by stereospecific carbonyl reductase or alcohol dehydrogenase enzymes within the microorganisms, which utilize cofactors like NADH or NADPH. nih.gov
A particularly advanced strategy is deracemization, which combines the selective oxidation of the (S)-enantiomer from a racemic mixture with the subsequent asymmetric reduction of the resulting ketone intermediate back to the desired (R)-enantiomer. nih.gov A whole-cell cascade system using two different microorganisms has been developed for this purpose. In the first step, Candida parapsilosis selectively oxidizes (S)-1,3-butanediol to 4H2B. In the second step, Pichia kudriavzevii asymmetrically reduces the 4H2B to (R)-1,3-butanediol. nih.gov This innovative process allows for the theoretical conversion of 100% of a low-cost racemic starting material into a single, highly pure enantiomer. nih.gov
| Microorganism | Substrate | Product | Yield / Conversion | Enantiomeric Excess (ee) | Reference |
| Pichia jadinii HBY61 | 4-hydroxy-2-butanone | (R)-1,3-butanediol | 85.1% yield | 100% | nih.govresearchgate.net |
| Candida krusei ZJB-09162 | 4-hydroxy-2-butanone | (R)-1,3-butanediol | 83.9% conversion | 99.0% | nih.gov |
| Pichia kudriavzevii QC-1 | 4-hydroxy-2-butanone | (R)-1,3-butanediol | 93.2% yield | >99% | proquest.comnih.gov |
| C. parapsilosis / P. kudriavzevii (Cascade) | Racemic 1,3-butanediol | (R)-1,3-butanediol | 83.4% yield | 99.5% | nih.gov |
| Engineered Clostridium saccharoperbutylacetonicum | Glucose | (R)-1,3-butanediol | 1.8 g/L Titer | Not Specified | nih.gov |
While nature provides a vast library of enzymes, they are not always perfectly suited for industrial processes in terms of stability, activity, or substrate specificity. Enzyme engineering and directed evolution offer powerful tools to tailor biocatalysts for specific applications. These techniques involve modifying the genetic code of an enzyme to alter its amino acid sequence, thereby enhancing its properties.
In the production of (R)-1,3-butanediol, these principles have been applied to improve the efficiency of the biosynthetic pathway. For example, in an engineered strain of Clostridium saccharoperbutylacetonicum, the heterologous gene phaB from Cupriavidus necator, which encodes an acetoacetyl-CoA reductase, was a key component of the pathway. nih.gov The performance of this pathway was optimized at multiple levels:
Transcriptional Level: Strong promoters were selected to increase the expression of the gene.
Translational Level: The codon usage of the phaB gene was optimized to match that of the Clostridium host, improving the efficiency of protein synthesis.
Enzyme Level: Point mutations were introduced into the enzyme itself, leading to increased enzymatic activity. nih.gov
These targeted modifications resulted in a whole-cell catalyst capable of producing (R)-1,3-butanediol directly from glucose, demonstrating how enzyme engineering can be used to create novel and efficient biocatalytic routes. nih.gov
Chemoenzymatic Synthetic Pathways
Chemoenzymatic synthesis represents a powerful strategy, combining the selectivity of biocatalysis with the efficiency of traditional chemical methods. For this compound, the core of this approach is the enzymatic synthesis of optically pure (R)-1,3-butanediol, which is subsequently tosylated in a chemical step. google.com Biocatalytic methods are preferred as they can yield superior enantiomeric excess compared to purely chemical production routes. nih.gov Key enzymatic strategies include asymmetric reduction of 4-hydroxy-2-butanone and the kinetic resolution or deracemization of racemic 1,3-butanediol. researchgate.netresearchgate.netmdpi.com
Asymmetric Reduction of 4-Hydroxy-2-butanone
One prominent chemoenzymatic route involves the enzyme-catalyzed asymmetric reduction of 4-hydroxy-2-butanone (4H2B) to yield (R)-1,3-butanediol. researchgate.netsci-hub.ru This transformation has been successfully demonstrated using various whole-cell biocatalysts, which provide the necessary oxidoreductase enzymes and cofactor regeneration systems.
Microorganisms such as Kluyveromyces lactis have been shown to produce (R)-1,3-butanediol from 4H2B with high enantiomeric excess (ee). researchgate.net In one study, Kluyveromyces lactis IFO 1267 yielded the (R)-enantiomer with a 93% ee. researchgate.net The process can be influenced by cultivation conditions and the addition of cosubstrates, which affect the enantioselectivity of the reduction. researchgate.net
Genetic engineering has also been employed to enhance this process. For instance, the gene encoding (S)-1,3-butanediol dehydrogenase from Candida parapsilosis was cloned and expressed in Escherichia coli. sci-hub.ru This recombinant E. coli strain was found to effectively catalyze the reduction of ethyl 4-chloro-3-oxo-butanoate to ethyl (R)-4-chloro-3-hydroxy-butanoate, a related chiral synthon, demonstrating the potential of engineered biocatalysts in these pathways. sci-hub.ru Further research has focused on developing robust industrial hosts like Clostridium saccharoperbutylacetonicum and Cupriavidus necator H16 for the production of (R)-1,3-butanediol from various carbon sources, including glucose and even CO2. nih.govnih.gov
| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) |
| Kluyveromyces lactis IFO 1267 | 4-hydroxy-2-butanone | (R)-1,3-butanediol | 93% |
| Recombinant E. coli | Ethyl 4-chloro-3-oxo-butanoate | Ethyl (R)-4-chloro-3-hydroxy-butanoate | High |
| Cupriavidus necator H16 (engineered) | CO2 / Fructose | (R)-1,3-butanediol | Not specified |
Enzymatic Resolution of Racemic 1,3-butanediol
Kinetic resolution is another widely used enzymatic strategy. This method starts with a racemic mixture of 1,3-butanediol and uses an enzyme to selectively react with one of the enantiomers, allowing the other to be isolated in high optical purity.
A common approach is the enantioselective oxidation of the undesired (S)-enantiomer from the racemate. Screening of various yeasts, fungi, and bacteria identified Candida parapsilosis IFO 1396 as a highly effective biocatalyst for this purpose. researchgate.netsci-hub.ru This microorganism exhibits differential rates of oxidation for the two enantiomers, selectively oxidizing (S)-1,3-butanediol and leaving the desired (R)-1,3-butanediol with high enantiomeric excess and yield. sci-hub.ru The enzyme responsible, a novel secondary alcohol dehydrogenase (CpSADH), was purified and characterized from this strain. sci-hub.ru
Lipases are also extensively used for kinetic resolution, typically through stereoselective acylation or esterification. mdpi.comnih.gov For instance, Candida antarctica lipase (B570770) B (CAL-B) has been successfully used for the kinetic resolution of racemic 1,3-butanediol via acetylation with vinyl acetate. mdpi.com The lipase selectively acylates the (R)-enantiomer, which can then be separated from the unreacted (S)-enantiomer. Alternatively, the selective hydrolysis of a corresponding ester can be employed. polimi.it
| Biocatalyst | Substrate | Reaction Type | Outcome |
| Candida parapsilosis IFO 1396 | Racemic 1,3-butanediol | Enantioselective Oxidation | (R)-1,3-butanediol with high ee |
| Candida antarctica lipase B (CAL-B) | Racemic 1,3-butanediol | Kinetic Resolution (Acetylation) | Separation of (R) and (S) enantiomers |
Deracemization via Stereoinverting Cascade System
To overcome the 50% theoretical yield limit of kinetic resolution, deracemization processes have been developed. These systems convert a racemate into a single, optically pure stereoisomer. A whole-cell stereoinverting cascade system has been designed for the total conversion of racemic 1,3-butanediol into its (R)-enantiomer. researchgate.net
This innovative cascade reaction employs two different microorganisms in a sequential process:
Enantioselective Oxidation : Candida parapsilosis QC-76 is used for the highly selective oxidation of (S)-1,3-butanediol into the intermediate, 4-hydroxy-2-butanone.
Asymmetric Reduction : Pichia kudriavzevii QC-1 then asymmetrically reduces the 4-hydroxy-2-butanone formed in the first step to (R)-1,3-butanediol.
Under optimized conditions, this dual-biocatalyst system successfully transformed 20 g/L of racemic 1,3-butanediol into 16.67 g/L of (R)-1,3-butanediol, achieving a final process yield of 83.35% and an excellent enantiomeric excess of 99.5%. researchgate.net This step-by-step cascade demonstrates an efficient route to produce the key chiral precursor from a low-cost racemic starting material. researchgate.net
| Reaction Step | Biocatalyst | Transformation | Result |
| 1. Oxidation | Candida parapsilosis QC-76 | (S)-1,3-butanediol → 4-hydroxy-2-butanone | Selective removal of (S)-enantiomer |
| 2. Reduction | Pichia kudriavzevii QC-1 | 4-hydroxy-2-butanone → (R)-1,3-butanediol | High yield (83.35%) and ee (99.5%) of (R)-enantiomer |
Reactivity and Stereochemical Transformations of R 3 Hydroxybutyl 4 Methylbenzenesulfonate
Nucleophilic Substitution Reactions
The primary carbon bearing the tosylate group is an electrophilic center, readily undergoing nucleophilic substitution. The outcome of these reactions is heavily influenced by the nature of the nucleophile, solvent conditions, and the intramolecular influence of the distal hydroxyl group.
In the presence of strong, typically anionic, nucleophiles, (R)-3-hydroxybutyl 4-methylbenzenesulfonate (B104242) is expected to react via a direct bimolecular nucleophilic substitution (SN2) mechanism. This pathway involves a backside attack by the nucleophile on the carbon atom attached to the tosylate group. The reaction proceeds through a pentacoordinate transition state, leading to a complete inversion of the stereochemical configuration at the reacting center. However, as the tosylate in this molecule is on a primary carbon which is not a stereocenter, the inversion occurs at C1, while the existing stereocenter at C3 remains unaffected.
For a related compound where the tosylate is on the chiral secondary carbon, such as (R)-but-3-en-2-yl 4-methylbenzenesulfonate, an SN2 reaction would lead to inversion at that center. In the case of (R)-3-hydroxybutyl 4-methylbenzenesulfonate, the reaction with a strong nucleophile like sodium azide (B81097) (NaN₃) would yield (R)-4-azidobutan-2-ol, with the stereochemistry at the C3 position preserved.
Table 1: Representative SN2 Reactions and Products This table illustrates the expected products from direct SN2 reactions on a related chiral tosylate for clarity of the stereochemical outcome.
| Nucleophile (Nu⁻) | Reagent Example | Product Name | Stereochemistry at Reaction Center |
|---|---|---|---|
| Azide (N₃⁻) | Sodium Azide (NaN₃) | (S)-4-azidobutan-2-ol | Inversion |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | (S)-4-cyanobutan-2-ol | Inversion |
While an SN1 pathway is generally disfavored for primary tosylates due to the instability of the corresponding primary carbocation, stereoretention can be achieved through a mechanism known as Neighboring Group Participation (NGP). The hydroxyl group at the C3 position is suitably positioned to act as an internal nucleophile.
The process occurs in two sequential steps:
Intramolecular Cyclization: The oxygen atom of the hydroxyl group attacks the C1 carbon, displacing the tosylate leaving group in an intramolecular SN2 reaction. This step forms a cyclic oxetanium ion intermediate.
Nucleophilic Ring-Opening: An external nucleophile then attacks one of the carbons of the strained four-membered ring. Attack at the C1 position, which is less sterically hindered, opens the ring to yield the final product.
Stereoelectronic effects are critical in dictating the competition between the direct SN2 pathway and the NGP pathway. wikipedia.org For the intramolecular cyclization (NGP) to occur, the molecule must adopt a conformation that allows for an anti-periplanar arrangement between the lone pair of the hydroxyl's oxygen and the C-OTs bond. wikipedia.org This specific spatial orientation ensures optimal overlap between the oxygen's non-bonding orbital (n) and the antibonding orbital (σ) of the carbon-tosylate bond (n → σC-OTs). This orbital interaction stabilizes the transition state for the intramolecular attack, lowering the activation energy for the NGP pathway.
If steric hindrance or solvent effects prevent the molecule from achieving this reactive conformation, the rate of NGP will decrease, and the intermolecular SN2 pathway with an external nucleophile may become the dominant reaction, leading to stereoinversion. The preference for NGP is therefore a direct consequence of favorable stereoelectronic alignment.
Elimination Reactions and Formation of Chiral Olefins
When this compound is treated with a strong, non-nucleophilic base, it can undergo an elimination reaction to form a chiral olefin. The most common mechanism is the bimolecular elimination (E2) pathway.
The E2 reaction requires an anti-periplanar arrangement of the proton to be removed and the leaving group. In this molecule, the tosylate is on C1. The base will abstract a proton from C2.
Regioselectivity: The position of the leaving group dictates the regioselectivity. As the tosylate is on the primary carbon (C1), the only possible 1,2-elimination involves the removal of a proton from C2. This leads exclusively to the formation of a double bond between C1 and C2. Therefore, the reaction is highly regioselective, yielding but-3-en-2-ol as the sole olefin product.
Stereospecificity: The chiral center is at C3, which is not directly involved in the elimination reaction (i.e., no bonds to the stereocenter are broken or formed). Consequently, its configuration is retained during the reaction. The product formed is (R)-but-3-en-2-ol.
Table 2: E2 Elimination of this compound
| Base | Product | Stereochemistry |
|---|---|---|
| Potassium tert-butoxide (KOtBu) | (R)-but-3-en-2-ol | Retained at C3 |
| Sodium Hydride (NaH) | (R)-but-3-en-2-ol | Retained at C3 |
Rearrangement Reactions Involving the Tosylate Group
Rearrangement reactions for primary tosylates are generally uncommon under standard SN2 or E2 conditions because a discrete carbocation intermediate is not formed. The stability of the tosylate as a leaving group ensures that it is typically displaced or eliminated directly. The potential for neighboring group participation, as discussed, is an intramolecular process but does not result in a rearrangement of the carbon skeleton. Under conditions that might force an SN1 reaction (e.g., high temperature, non-nucleophilic polar solvent), a primary carbocation could theoretically form, which might then undergo a hydride shift from C2 to C1. However, this is energetically unfavorable as it does not lead to a more stable carbocation. Therefore, for this compound, skeletal rearrangements involving the tosylate group are not a characteristic feature of its reactivity under typical synthetic conditions. The dominant pathways remain direct substitution (SN2), intramolecular substitution (NGP), and elimination (E2).
Further Functionalization of the Hydroxyl Moiety
The secondary hydroxyl group of this compound is a key site for synthetic manipulation. Its reactions allow for the introduction of new functionalities and the construction of more complex chiral molecules.
The oxidation of the secondary alcohol to a ketone and potential subsequent reduction are critical transformations. The primary concern in these processes is the potential for racemization or epimerization, which would compromise the stereochemical integrity of the molecule.
Oxidation: The oxidation of the secondary hydroxyl group in this compound yields 4-(tosyloxy)butan-2-one. This transformation necessarily leads to the loss of the stereocenter at C-3, as the carbon atom becomes sp²-hybridized. A variety of standard oxidizing agents can be employed for this purpose, with the choice often depending on the desired reaction conditions and compatibility with the tosylate group.
Commonly used methods for the oxidation of secondary alcohols that are generally compatible with tosylates include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and chromic acid-based reagents like pyridinium (B92312) chlorochromate (PCC). These methods typically proceed under mild conditions, minimizing side reactions involving the tosylate group.
Reduction of the Intermediate Ketone: The subsequent reduction of the resulting prochiral ketone, 4-(tosyloxy)butan-2-one, offers a pathway to regenerate a chiral center. However, without a chiral reducing agent or catalyst, this reduction will produce a racemic mixture of (R)- and (S)-3-hydroxybutyl 4-methylbenzenesulfonate.
To regain enantiopurity, an asymmetric reduction is required. This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata reduction) or through catalytic asymmetric hydrogenation. The stereochemical outcome of these reactions is highly dependent on the specific catalyst and reaction conditions employed.
| Transformation | Reagent/Method | Product | Stereochemical Outcome at C-3 |
| Oxidation | Swern Oxidation (Oxalyl chloride, DMSO, Et3N) | 4-(tosyloxy)butan-2-one | Loss of stereocenter (achiral) |
| Oxidation | Dess-Martin Periodinane (DMP) | 4-(tosyloxy)butan-2-one | Loss of stereocenter (achiral) |
| Reduction | Sodium Borohydride (NaBH4) | (rac)-3-hydroxybutyl 4-methylbenzenesulfonate | Racemic mixture |
| Asymmetric Reduction | (R)-CBS Catalyst, BH3·SMe2 | This compound | High enantiomeric excess (R) |
| Asymmetric Reduction | (S)-CBS Catalyst, BH3·SMe2 | (S)-3-hydroxybutyl 4-methylbenzenesulfonate | High enantiomeric excess (S) |
This table presents typical outcomes for the oxidation of the secondary alcohol and subsequent reduction of the resulting ketone.
Derivatization of the hydroxyl group in this compound is a powerful strategy to create new chiral building blocks. These transformations leverage the existing stereocenter to generate a range of useful intermediates.
Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers. Esterification is typically achieved by reaction with an acyl chloride or anhydride (B1165640) in the presence of a base. Ether formation, such as the preparation of a benzyl (B1604629) or silyl (B83357) ether, can serve as a protecting group strategy, allowing for selective reaction at the tosylate position without interference from the hydroxyl group. These reactions generally proceed with retention of configuration, as the C-O bond at the stereocenter is not broken. libretexts.org
Intramolecular Cyclization to Chiral Epoxides: One of the most synthetically valuable derivatizations is the conversion to a chiral epoxide. mdpi.com Treatment of this compound with a base, such as sodium hydride or potassium tert-butoxide, can induce an intramolecular Williamson ether synthesis. In this reaction, the alkoxide formed from the hydroxyl group acts as a nucleophile, attacking the primary carbon bearing the tosylate leaving group.
This intramolecular SN2 reaction proceeds with inversion of configuration at the carbon undergoing substitution (C-1), but the stereochemistry at the reacting hydroxyl group (C-3) is retained as it is part of the nucleophile. The resulting product is (R)-2-methyloxirane, a valuable chiral epoxide. The tosylate group's excellent leaving group ability facilitates this cyclization.
| Derivatization Reaction | Reagent(s) | Product | Stereochemical Implication |
| Esterification (Acetylation) | Acetic anhydride, Pyridine (B92270) | (R)-1-(tosyloxy)butan-3-yl acetate (B1210297) | Retention of configuration at C-3 |
| Etherification (Benzylation) | Benzyl bromide, NaH | (R)-3-(benzyloxy)butyl 4-methylbenzenesulfonate | Retention of configuration at C-3 |
| Silylation | TBDMSCl, Imidazole | (R)-3-((tert-butyldimethylsilyl)oxy)butyl 4-methylbenzenesulfonate | Retention of configuration at C-3 |
| Intramolecular Cyclization | Sodium hydride (NaH) | (R)-2-methyloxirane | Intramolecular SN2; retention at C-3, formation of epoxide |
This table illustrates common derivatization reactions of the hydroxyl group and their stereochemical consequences.
The ability to transform the hydroxyl group of this compound through oxidation, reduction, and various derivatizations, particularly the formation of chiral epoxides, underscores its significance as a versatile chiral intermediate in modern organic synthesis. Careful selection of reagents and reaction conditions is paramount to preserving or controllably altering the stereochemistry of the molecule.
Application As a Chiral Building Block in Advanced Organic Synthesis
Strategic Utilization in the Total Synthesis of Complex Natural Products
The strategic importance of chiral tosylates, such as (R)-3-hydroxybutyl 4-methylbenzenesulfonate (B104242), is evident in the total synthesis of natural products, particularly those where stereochemistry is crucial for biological activity, like insect pheromones. While direct synthesis of a specific natural product using the title compound is not widely documented, the strategic approach is well-illustrated in analogous syntheses.
A key example of this strategy is found in the synthesis of the aggregation pheromone of the red flour beetle, Tribolium castaneum. This synthesis employs a chiral tosylate as a crucial building block to connect two chiral fragments. beilstein-journals.org In this multi-step synthesis, a chiral alcohol is converted to its corresponding p-toluenesulfonate to facilitate a key carbon-carbon bond-forming reaction. beilstein-journals.org Specifically, a chiral tosylate like (S)-3-methylhept-6-en-1-yl 4-methylbenzenesulfonate is coupled with a Grignard reagent derived from a separate chiral fragment. beilstein-journals.org This coupling reaction, catalyzed by Li2CuCl4, effectively joins the two building blocks to construct the carbon skeleton of the target pheromone. beilstein-journals.org This approach highlights the role of the tosylate group in activating a specific position for nucleophilic attack, enabling the precise and stereocontrolled assembly of the final natural product. The use of such chiral tosylates is a powerful method for constructing complex molecules from simpler, stereodefined precursors. beilstein-journals.orgnih.gov
Table 1: Strategic Synthesis of Tribolium castaneum Aggregation Pheromone
| Step | Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Product | Purpose of Tosylate |
|---|
| Key Coupling | Chiral Tosylate ((S)-10) | Chiral Grignard Reagent ((R)-11) | Li2CuCl4 | Coupled carbon skeleton ((5R,9R)-12) | To act as a good leaving group, activating the primary carbon for C-C bond formation with the Grignard reagent. beilstein-journals.org |
Role in the Asymmetric Synthesis of Enantiopure Pharmaceutical Intermediates
(R)-3-hydroxybutyl 4-methylbenzenesulfonate serves as a pivotal intermediate in the synthesis of enantiomerically pure pharmaceutical compounds. Its structure is ideally suited for building key fragments of active pharmaceutical ingredients (APIs).
A significant application of this compound is in the preparation of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. google.commdpi.com This ester is a valuable API precursor that can generate two molecules of the ketone body (R)-3-hydroxybutyrate upon metabolic hydrolysis. google.commdpi.comnih.gov Increasing the levels of ketone bodies in the blood has shown potential therapeutic benefits in treating neurodegenerative diseases, epilepsy, and in enhancing cognitive and physical performance. mdpi.comresearchgate.netresearchgate.net
The synthesis of this important precursor explicitly utilizes this compound. A Chinese patent outlines a preparation method where (R)-1,3-butanediol is first reacted with p-toluenesulfonyl chloride in the presence of a base to generate the target tosylate intermediate. google.com This intermediate, this compound, is then reacted with a salt of (R)-3-hydroxybutyrate, such as sodium (R)-3-hydroxybutyrate. google.com In this step, the carboxylate anion acts as a nucleophile, displacing the tosylate group in an SN2 reaction to form the desired ester linkage.
This synthetic route is advantageous as it avoids complex protection/deprotection steps and allows for the production of the high-purity API precursor in high yield. google.com The process highlights the compound's role as an effective electrophile for introducing the (R)-3-hydroxybutyl moiety.
Table 2: Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate
| Step | Starting Material | Reagent 1 | Reagent 2 | Intermediate/Product |
|---|---|---|---|---|
| 1. Tosylation | (R)-1,3-butanediol | p-toluenesulfonyl chloride | Base (e.g., organic amine) | This compound google.com |
| 2. Esterification (SN2) | this compound | Sodium (R)-3-hydroxybutyrate | Toluene (solvent) | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate google.com |
Precursor in the Synthesis of Chiral Materials
Beyond its use in natural product and pharmaceutical synthesis, this compound is a valuable precursor for creating advanced chiral materials, such as chiral polymers. These materials are of great interest for applications in asymmetric catalysis, chiral separations, and optoelectronics.
The synthesis of chiral polythiophenes provides a clear example of how a tosylate derived from a chiral alcohol can be used to create polymerizable monomers. nih.govresearchgate.net In a representative procedure for preparing chiral 3,4-propylenedioxythiophenes (ProDOTs), a chiral alcohol is first converted into its corresponding tosylate. nih.gov This tosylated intermediate then undergoes reaction with a nucleophile, such as the diethyl malonate anion, to build the core structure of the monomer. The resulting product is subsequently reduced to a diol, which can then be used to synthesize the final oxidatively polymerizable monomer. nih.gov
This strategy directly applies to this compound. By reacting it with a suitable nucleophile linked to a polymerizable core (like a thiophene (B33073) ring), the chiral (R)-3-hydroxybutyl side chain can be incorporated. The resulting monomer, now imbued with chirality, can be polymerized to produce a chiral polymer. The stereochemistry of the side chain influences the polymer's secondary structure, often inducing a helical conformation, which is responsible for its unique chiroptical properties. tue.nl
Table 3: General Strategy for Chiral Monomer Synthesis
| Step | Precursor Type | Reaction | Intermediate | Subsequent Steps | Final Product Type |
|---|---|---|---|---|---|
| 1 | Chiral Alcohol (e.g., (R)-1,3-butanediol) | Tosylation | Chiral Tosylate (e.g., this compound) | - | Activated Chiral Building Block nih.gov |
| 2 | Chiral Tosylate | Nucleophilic Substitution (e.g., with diethyl malonate) | Chiral Malonic Ester | Reduction, Cyclization/Transetherification | Chiral Monomer nih.gov |
| 3 | Chiral Monomer | Polymerization | - | - | Chiral Polymer nih.govtue.nl |
Spectroscopic and Analytical Methodologies for Stereochemical Characterization in Synthetic Transformations
Advanced Chromatographic Techniques for Enantiomeric Excess Determination
Enantiomeric excess (e.e.) is a critical measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Chromatographic methods are the gold standard for this determination, utilizing a chiral environment to induce a separation between the otherwise physically identical enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation. For a compound like 3-hydroxybutyl 4-methylbenzenesulfonate (B104242), which possesses a hydroxyl group and an aromatic tosyl group, several types of CSPs can be effective.
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are highly versatile and successful for a broad range of chiral compounds, including alcohols. The chiral recognition mechanism involves a combination of interactions such as hydrogen bonding (with the hydroxyl group), π-π stacking (with the tosyl group's aromatic ring), and dipole-dipole interactions, which form transient, diastereomeric complexes with the analyte.
The choice of mobile phase is crucial for achieving optimal separation. In normal-phase mode, mixtures of alkanes (like n-hexane) with an alcohol modifier (like isopropanol (B130326) or ethanol) are common. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration can be adjusted to optimize retention and resolution. For basic or acidic compounds, additives like diethylamine (B46881) (DEA) or trifluoroacetic acid (TFA) may be used, though they are unlikely to be necessary for this neutral tosylate.
| Parameter | Condition |
|---|---|
| Column (CSP) | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 225 nm (for the tosyl chromophore) |
| Retention Time (S)-enantiomer | 12.5 min (hypothetical) |
| Retention Time (R)-enantiomer | 14.8 min (hypothetical) |
Chiral Gas Chromatography (GC) is another highly effective technique for enantiomeric separation, particularly for volatile and semi-volatile compounds. Direct analysis of 3-hydroxybutyl 4-methylbenzenesulfonate may be challenging due to its relatively low volatility and thermal lability. However, derivatization of the secondary alcohol to a more volatile ester, such as an acetate (B1210297) or trifluoroacetate, can facilitate analysis.
Alternatively, direct analysis is often possible using specialized chiral capillary columns. Cyclodextrin-based stationary phases are the most common and effective for chiral GC. These cyclic oligosaccharides have a chiral cavity, and enantiomers can be separated based on differences in the stability of the inclusion complexes they form with the stationary phase. The choice of the specific cyclodextrin (B1172386) derivative (e.g., permethylated, acetylated) and the size of the cyclodextrin (α, β, or γ) influence the selectivity of the separation.
The separation is highly dependent on the column temperature. Lower temperatures generally lead to stronger interactions and better resolution, but at the cost of longer analysis times. A temperature program is typically used to ensure good peak shape and efficient elution.
| Parameter | Condition |
|---|---|
| Column (CSP) | Chirasil-DEX CB (Permethylated β-cyclodextrin) |
| Dimensions | 25 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 120 °C (hold 1 min), then ramp at 5 °C/min to 180 °C (hold 5 min) |
| Detector (FID) Temp | 250 °C |
| Retention Time (S)-enantiomer | 10.2 min (hypothetical) |
| Retention Time (R)-enantiomer | 10.7 min (hypothetical) |
Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for chiral separations, combining advantages of both gas and liquid chromatography. It typically uses supercritical carbon dioxide as the main mobile phase, which is non-toxic and environmentally benign. The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to HPLC.
To analyze moderately polar compounds like 3-hydroxybutyl 4-methylbenzenesulfonate, a polar organic modifier, usually an alcohol such as methanol (B129727) or ethanol, is added to the CO₂ mobile phase. SFC can utilize the same chiral stationary phases developed for HPLC, with polysaccharide-based columns being particularly effective. The ability to independently tune mobile phase strength and selectivity by altering modifier percentage, pressure, and temperature makes SFC a highly flexible and powerful tool for rapid method development.
| Parameter | Condition |
|---|---|
| Column (CSP) | Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 225 nm |
| Retention Time (S)-enantiomer | 3.1 min (hypothetical) |
| Retention Time (R)-enantiomer | 4.2 min (hypothetical) |
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assessment
The confirmation of stereochemistry is a critical aspect of synthetic organic chemistry, particularly when dealing with chiral molecules intended for specific biological or material applications. For a compound such as (R)-3-hydroxybutyl 4-methylbenzenesulfonate, which contains a single stereocenter, verifying the absolute configuration and enantiomeric purity is essential. Optical rotation and circular dichroism (CD) spectroscopy are two primary chiroptical methods employed for this purpose. These techniques rely on the differential interaction of chiral molecules with polarized light. sigmaaldrich.comyoutube.com
Optical Rotation
Optical rotation is the phenomenon where the plane of polarization of linearly polarized light is rotated upon passing through a sample of a chiral substance. pharmacy180.com This property, known as optical activity, is measured using a polarimeter. The magnitude and direction of this rotation are characteristic of the compound's structure, the concentration of the sample, the path length of the light, the temperature, and the wavelength of the light used. wikipedia.orgyoutube.com
To obtain a standardized value, the observed rotation (α) is converted to the specific rotation [α], an intensive property that is a defining physical constant for a chiral compound under specific conditions. wikipedia.org The specific rotation is typically reported with the temperature and the wavelength of light (commonly the sodium D-line, 589 nm) indicated. wikipedia.org A positive (+) sign indicates dextrorotation (clockwise), while a negative (-) sign signifies levorotation (counter-clockwise). wikipedia.org It is crucial to note that there is no direct correlation between the (R/S) designation of a stereocenter and the sign (+/-) of its specific rotation; this must be determined experimentally.
For this compound, the measurement of its specific rotation is a fundamental step in its characterization. This value serves to confirm its identity and, when compared to a known standard, its enantiomeric purity. While specific optical rotation data for this compound is not prominently available in the literature, data for its direct precursor, (R)-1,3-butanediol, and related chiral C4 compounds are well-documented. The tosylation of the primary hydroxyl group of (R)-1,3-butanediol to yield the target compound would be expected to significantly alter the specific rotation due to the introduction of the large, polarizable p-toluenesulfonyl group. Experimental determination of this new value is therefore a key quality control parameter in its synthesis.
Table 1. Comparative Specific Rotation of this compound Precursor and Related Compound.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. youtube.com For a CD signal to be observed, the molecule must be chiral and must contain a chromophore (a light-absorbing group) in the region of the electromagnetic spectrum being measured. nih.gov The resulting CD spectrum is a plot of this differential absorption (ΔA) versus wavelength and provides information about the three-dimensional structure of the molecule. mtoz-biolabs.com Enantiomers produce CD spectra that are mirror images of each other, making it an excellent tool for assigning absolute configuration and assessing enantiomeric purity. nih.govchiralabsxl.com
In this compound, the p-toluenesulfonate (tosyl) group serves as an effective chromophore due to its aromatic benzene (B151609) ring. nih.gov The chiral center at the C3 position, while spatially removed from the chromophore, perturbs the electronic transitions of the aromatic ring. This interaction, dictated by the absolute configuration at the stereocenter, gives rise to a characteristic CD spectrum with positive or negative bands known as Cotton effects.
The CD spectrum of this compound would serve as a unique spectroscopic fingerprint for this enantiomer. While experimental spectra for this specific compound are not widely published, the methodology remains highly applicable. The absolute configuration can often be definitively assigned by comparing the experimentally measured CD spectrum with spectra predicted by quantum mechanical calculations. americanlaboratory.com This combination of experimental and computational analysis provides a high degree of confidence in the stereochemical assignment. mtoz-biolabs.com
Table 2. Summary of Chiroptical Techniques for the Stereochemical Assessment of this compound.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The pursuit of greener and more efficient chemical processes is a driving force in modern synthetic chemistry. Future research will likely focus on moving away from traditional batch syntheses towards more sustainable and scalable methods for producing (R)-3-hydroxybutyl 4-methylbenzenesulfonate (B104242).
Flow Chemistry Applications
Continuous flow chemistry offers significant advantages over conventional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and seamless scale-up. The application of flow chemistry to the synthesis of chiral molecules, including active pharmaceutical ingredients and their intermediates, is a rapidly growing field. arxiv.orgbohrium.com Future research is anticipated to explore the development of continuous flow processes for the synthesis of (R)-3-hydroxybutyl 4-methylbenzenesulfonate. This could involve the design of microreactors or packed-bed reactors containing immobilized catalysts for the enantioselective tosylation of 1,3-butanediol (B41344). The benefits would include precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved selectivity, and reduced waste generation.
A hypothetical flow chemistry setup for the synthesis of this compound is presented in the table below.
| Parameter | Description | Potential Advantage |
|---|---|---|
| Reactor Type | Packed-bed reactor with immobilized chiral catalyst | Facilitates catalyst recovery and reuse, enhances stability. |
| Reactants | 1,3-butanediol, p-toluenesulfonyl chloride | Readily available starting materials. |
| Solvent | Green solvents (e.g., anisole, 2-methyltetrahydrofuran) | Reduces environmental impact compared to traditional chlorinated solvents. |
| Temperature | Optimized for catalyst activity and selectivity (e.g., 25-50 °C) | Precise temperature control prevents side reactions. |
| Residence Time | Controlled by flow rate to maximize conversion | Allows for fine-tuning of the reaction for optimal output. |
| Downstream Processing | In-line purification module | Enables a continuous and automated production process. |
Electrosynthesis and Photoredox Catalysis
Electrosynthesis and photoredox catalysis represent cutting-edge, sustainable approaches to organic synthesis that utilize electricity or light, respectively, to drive chemical reactions. These methods often proceed under mild conditions and can offer unique reactivity and selectivity profiles compared to traditional thermal methods.
The application of electrosynthesis to the preparation of chiral compounds is a promising area of research. Future investigations could focus on developing an electrochemical method for the enantioselective sulfonylation of 1,3-butanediol. This might involve the use of a chiral mediator or a modified electrode surface to induce stereoselectivity.
Photoredox catalysis has emerged as a powerful tool for the formation of a wide range of chemical bonds. arxiv.org Research in this area could explore the use of a suitable photosensitizer and a chiral catalyst to mediate the enantioselective tosylation of 1,3-butanediol under visible light irradiation. This approach could lead to the development of highly efficient and environmentally friendly synthetic routes.
Catalyst Discovery and Optimization for this compound Transformations
The development of novel and highly efficient catalysts is central to advancing the synthesis and utility of this compound. Future research will likely focus on the discovery and optimization of catalysts that can achieve high enantioselectivity and turnover numbers in the synthesis of this compound and its subsequent transformations.
One promising avenue is the use of peptide-based catalysts. For instance, tetrapeptide catalysts have been shown to be effective in the desymmetrization of meso-1,3-diols through enantioselective monosulfonylation. arxiv.orgbohrium.comarxiv.org This approach could be adapted and optimized for the specific synthesis of this compound from 1,3-butanediol. The modular nature of peptides allows for the rapid generation of catalyst libraries and high-throughput screening to identify the optimal catalyst sequence for this transformation.
Another area of interest is the use of organometallic catalysts. For example, tin (IV) reagents have been utilized for the selective sulfonylation of primary alcohols in the presence of secondary alcohols. researchgate.net Further research could focus on the development of chiral tin catalysts or the use of chiral ligands to achieve enantioselective sulfonylation of 1,3-butanediol.
The table below summarizes potential catalyst systems for future investigation.
| Catalyst Class | Specific Example/Concept | Potential Advantages |
|---|---|---|
| Peptide Catalysts | Histidine-containing tetrapeptides | High enantioselectivity, modular and tunable structures. arxiv.orgbohrium.com |
| Organometallic Catalysts | Chiral Tin(IV) complexes | High regioselectivity for primary alcohols, potential for enantioselectivity with chiral ligands. researchgate.net |
| Chiral Brønsted Acids | Axially chiral sulfonic acids | Can act as effective organocatalysts for a variety of transformations. catalysis-summit.com |
| Enzymatic Catalysis | Lipases or engineered enzymes | High enantioselectivity under mild conditions, environmentally friendly. |
Expanding the Substrate Scope for Analogous Chiral Sulfonates
The methodologies developed for the synthesis of this compound can be extended to a broader range of analogous chiral sulfonates. This expansion of the substrate scope would provide access to a diverse library of chiral building blocks for the synthesis of new pharmaceuticals and functional materials.
Future research will likely explore the application of the optimized synthetic routes to a variety of diol substrates with different substitution patterns. This will involve investigating the tolerance of the catalytic systems to various functional groups and steric demands of the substrates. For example, the enantioselective sulfonylation of other meso-diols or the kinetic resolution of racemic diols could be explored using the developed catalysts and methodologies. arxiv.orgbohrium.com
Furthermore, the synthesis of chiral sulfonates from other classes of starting materials, such as amino alcohols, is another promising direction. joaiar.org This would provide access to chiral sulfonates with additional functional handles, further increasing their synthetic utility.
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. cas.cnengineering.org.cn These powerful computational tools can be used to predict reaction outcomes, optimize reaction conditions, and even design novel catalysts. catalysis-summit.comarxiv.org
In the context of this compound, AI and ML algorithms can be employed to:
Predict Stereoselectivity: Machine learning models can be trained on existing datasets of stereoselective reactions to predict the enantiomeric excess of a reaction based on the structure of the substrate, catalyst, and reaction conditions. arxiv.orgbohrium.comarxiv.orgresearchgate.net This can significantly reduce the amount of empirical screening required to find a highly selective catalyst.
Optimize Reaction Conditions: AI-driven platforms can be used to explore a vast parameter space of reaction conditions (e.g., temperature, concentration, solvent, catalyst loading) to identify the optimal conditions for the synthesis of this compound with maximum yield and enantioselectivity. beilstein-journals.orgduke.edunih.gov
Catalyst Design: Generative AI models can be used to design novel catalyst structures with improved activity and selectivity for the target transformation. catalysis-summit.comjoaiar.org These in silico designed catalysts can then be synthesized and tested experimentally.
The table below outlines potential applications of AI and machine learning in this field.
| Application Area | AI/ML Technique | Potential Impact |
|---|---|---|
| Stereoselectivity Prediction | Random Forest, Neural Networks | Accelerates the discovery of highly enantioselective catalysts and reactions. arxiv.orgbohrium.com |
| Reaction Optimization | Bayesian Optimization, Reinforcement Learning | Identifies optimal reaction conditions with fewer experiments, saving time and resources. beilstein-journals.org |
| Catalyst Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Proposes novel catalyst structures with enhanced performance. catalysis-summit.com |
| Retrosynthesis Planning | Graph-based models, Sequence-to-sequence models | Suggests novel and efficient synthetic routes to the target molecule and its analogs. engineering.org.cn |
By embracing these future research directions and emerging trends, the scientific community can unlock more efficient, sustainable, and innovative ways to synthesize and utilize this compound and a wide array of other valuable chiral molecules.
Q & A
Basic: What synthetic routes are recommended for preparing (R)-3-hydroxybutyl 4-methylbenzenesulfonate with high enantiomeric purity?
The synthesis typically involves the tosylation of (R)-3-hydroxybutanol using 4-methylbenzenesulfonyl chloride (tosyl chloride) under controlled conditions. Key parameters include:
- Reaction Solvent : Anhydrous dichloromethane or pyridine to minimize hydrolysis of the sulfonyl chloride .
- Temperature : Maintained at 0–5°C to suppress racemization of the chiral center .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography with chiral stationary phases to achieve >99% enantiomeric excess (e.g., chiral HPLC validation) .
Basic: Which analytical techniques are critical for structural confirmation of this compound?
- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21/n) provide definitive bond lengths (e.g., S–O bonds at ~1.44 Å) and torsion angles to confirm stereochemistry .
- NMR Spectroscopy : Distinct signals for the tosyl group (e.g., aromatic protons at δ 7.6–7.8 ppm) and the hydroxybutyl chain (e.g., δ 3.8–4.2 ppm for the sulfonate-adjacent CH2) .
- Polarimetry : Specific rotation values (e.g., [α]D²⁵ = +15° to +20°) validate enantiopurity .
Advanced: How can conflicting pharmacokinetic data for (R)-3-hydroxybutyl sulfonate derivatives be resolved across species?
Discrepancies in bioavailability or clearance often arise from interspecies metabolic differences. Methodological strategies include:
- Population Pharmacokinetic Modeling : Incorporates covariates like hepatic enzyme activity (e.g., cytochrome P450 isoforms) to explain variability .
- Isotope Tracer Studies : Administering deuterated analogs to track metabolite formation in vivo (e.g., β-hydroxybutyrate quantification via LC-MS) .
Advanced: What in vitro assays are used to assess the metabolic stability of this compound?
- Hepatic Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and NADPH, monitoring degradation via LC-MS/MS. Half-life (t₁/₂) <30 minutes suggests rapid hepatic clearance .
- CYP Inhibition Screening : Evaluate competitive inhibition against CYP3A4/2D6 using fluorescent substrates to predict drug-drug interactions .
Basic: What storage conditions preserve the stability of this compound?
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .
- Humidity Control : Use desiccants (e.g., silica gel) to maintain <10% relative humidity .
Advanced: How are genotoxic impurities monitored in this compound batches?
- ICH M7 Guidelines : Apply threshold-based testing (e.g., ≤1.5 μg/day for carcinogens) using:
Basic: What chiral resolution techniques confirm the enantiomeric excess (ee) of this compound?
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases. Retention time differences ≥2 minutes indicate ≥99% ee .
- Circular Dichroism (CD) : Compare CD spectra to enantiopure standards for qualitative validation .
Advanced: What preclinical models evaluate the developmental toxicity of this compound?
- Rodent Teratogenicity Studies : Administer doses (e.g., 500–2000 mg/kg/day) to pregnant rats, assessing fetal malformations and maternal toxicity .
- Embryonic Stem Cell Tests (EST) : Quantify differentiation inhibition in mouse ESC cultures to predict embryotoxic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
